![molecular formula C7H6ClN3O B1455560 5-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one CAS No. 89660-20-8](/img/structure/B1455560.png)
5-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one
Overview
Description
5-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one is a chemical compound with the CAS Number: 52090-89-8 . It is a derivative of imidazopyridine, a class of compounds known for their biological activity .
Synthesis Analysis
The synthesis of imidazo[4,5-b]pyridines involves the use of chiral substituents at the nitrogen atom. These compounds can be converted to corresponding condensed structures fused with a piperazine ring . The selectivity of cyclization of compounds was found to be markedly governed by the solvent used in the reaction .Molecular Structure Analysis
The molecular weight of 5-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one is 153.57 .Chemical Reactions Analysis
Imidazopyridine and benzimidazole derivatives have been prepared with chiral substituents at the nitrogen atom and have been converted to the corresponding condensed structures fused with a piperazine ring . The cyclization of compounds was found to be affected by both the solvent and the substituent at the nitrogen atom .Scientific Research Applications
Inhibitors of Aurora-A Kinase
The compound has been used in the design and synthesis of imidazo[4,5-b]pyridine derivatives as highly selective inhibitors of Aurora-A kinase in cells . Aurora-A differs from Aurora-B/C at three positions in the ATP-binding pocket (L215, T217, and R220). Exploiting these differences, crystal structures of ligand−Aurora protein interactions formed the basis of a design principle for imidazo[4,5-b]pyridine-derived Aurora-A-selective inhibitors .
2. Antiproliferative Action on Human Cancer Cell Lines The compound has been tested for its antiproliferative action on several human cancer cell lines in vitro . However, the results of the evaluation of biological activity revealed that the tested derivatives did not display significant biological activities .
Optoelectronic Devices
Imidazo[4,5-b]pyridine derivatives have been reported in different technological applications, such as optoelectronic devices .
Sensors
The compound has potential applications in the development of sensors .
Anti-Cancer Drugs
Imidazo[4,5-b]pyridine derivatives have been used in the development of anti-cancer drugs .
6. Emitters for Confocal Microscopy and Imaging The compound has been used in the development of emitters for confocal microscopy and imaging .
Mechanism of Action
properties
IUPAC Name |
5-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O/c1-11-6-4(9-7(11)12)2-3-5(8)10-6/h2-3H,1H3,(H,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWLAZJZNOJQAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=N2)Cl)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10717213 | |
Record name | 5-Chloro-3-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10717213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one | |
CAS RN |
89660-20-8 | |
Record name | 5-Chloro-3-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10717213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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